3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
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Overview
Description
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is a heterocyclic compound that contains a trifluoromethyl group attached to a pyrrolo[3,4-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride typically involves the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a 5-aminopyrazole derivative, and a diethyl 2-(ethoxymethylenene)malonate under microwave irradiation.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a radical initiator.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors for the cyclization and trifluoromethylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancers.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Agrochemicals: The compound and its derivatives are explored for their pesticidal properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to the inhibition of specific signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another pyridine derivative with similar structural features but different functional groups.
Pyrazolo[3,4-b]pyridine: A closely related compound with a pyrazole ring fused to the pyridine core.
Uniqueness
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to molecular targets compared to similar compounds .
Properties
Molecular Formula |
C8H9Cl2F3N2 |
---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H7F3N2.2ClH/c9-8(10,11)6-1-5-2-12-4-7(5)13-3-6;;/h1,3,12H,2,4H2;2*1H |
InChI Key |
OTQLXFNSXMKADR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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